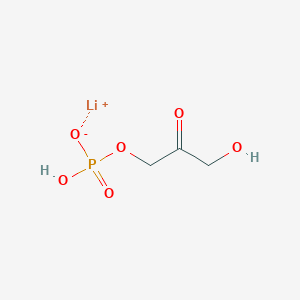
Dihydroxyacetone phosphate lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound plays a crucial role in cellular energy production and lipid biosynthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroxyacetone phosphate lithium salt can be synthesized through both chemical and enzymatic routes. Chemical synthesis often involves the regioselective epoxide ring opening with dibenzyl phosphate followed by catalytic oxidation of the secondary alcohol using tetrapropylammonium perruthenate and N-methylmorpholine N-oxide . Enzymatic routes typically involve the conversion of dihydroxyacetone or glycerol via multi-step processes that mimic glycolysis .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the instability of the compound. advancements in enzymatic synthesis have made it possible to produce this compound on a larger scale by integrating multiple enzymatic steps into a single reaction scheme .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxyacetone phosphate lithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. It is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate in the glycolysis pathway .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include dibenzyl phosphate, tetrapropylammonium perruthenate, and N-methylmorpholine N-oxide . The reactions typically occur under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of this compound include glyceraldehyde 3-phosphate and other intermediates involved in glycolysis and lipid biosynthesis .
Applications De Recherche Scientifique
Dihydroxyacetone phosphate lithium salt has numerous scientific research applications across various fields:
Mécanisme D'action
Dihydroxyacetone phosphate lithium salt exerts its effects by participating in key metabolic pathways. It is an intermediate in glycolysis, where it is converted to glyceraldehyde 3-phosphate by the enzyme triosephosphate isomerase . This conversion is crucial for the continuation of the glycolytic pathway and subsequent ATP production. Additionally, it is involved in lipid biosynthesis and the Calvin cycle in plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceraldehyde 3-phosphate: Another glycolytic intermediate that is isomerized from dihydroxyacetone phosphate.
Fructose 1,6-bisphosphate: A precursor in the glycolytic pathway that breaks down into dihydroxyacetone phosphate and glyceraldehyde 3-phosphate.
L-glycerol-3-phosphate: Involved in the entry of glycerol into the glycolytic pathway.
Uniqueness
Dihydroxyacetone phosphate lithium salt is unique due to its involvement in multiple metabolic pathways, including glycolysis, gluconeogenesis, and lipid biosynthesis. Its ability to rapidly interconvert with glyceraldehyde 3-phosphate makes it a versatile intermediate in cellular metabolism .
Propriétés
Formule moléculaire |
C3H6LiO6P |
|---|---|
Poids moléculaire |
176.0 g/mol |
Nom IUPAC |
lithium;(3-hydroxy-2-oxopropyl) hydrogen phosphate |
InChI |
InChI=1S/C3H7O6P.Li/c4-1-3(5)2-9-10(6,7)8;/h4H,1-2H2,(H2,6,7,8);/q;+1/p-1 |
Clé InChI |
LSXXNNLDMIROMN-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C(C(=O)COP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)



![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)


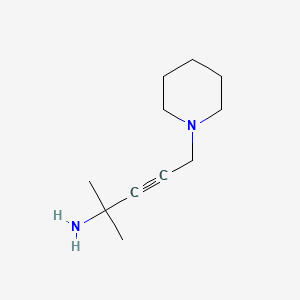
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
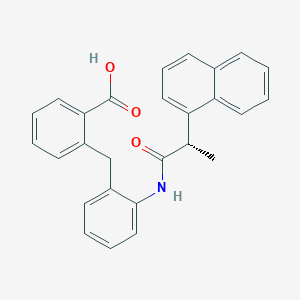
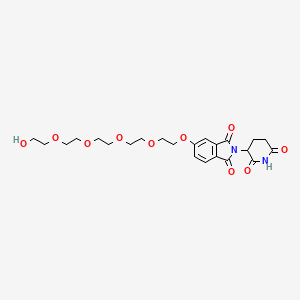
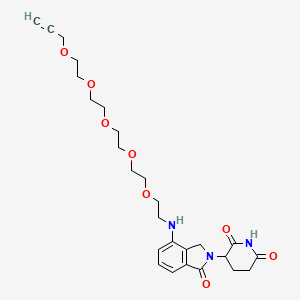

![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
